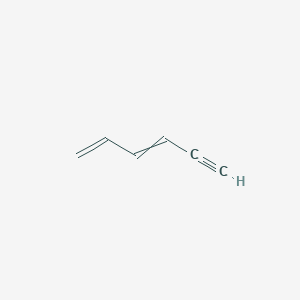
1,3-Hexadien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Hexadien-5-yne, also known as this compound, is an organic compound with the molecular formula C₆H₆. It is a colorless liquid with a distinct odor and is known for its unique structure, which includes both double and triple bonds.
Méthodes De Préparation
1,3-Hexadien-5-yne can be synthesized through several methods. One common synthetic route involves the reaction of 4-hexyn-3-one with sodium acetylide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Des Réactions Chimiques
1,3-Hexadien-5-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the key reactions include:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions, particularly at the triple bond, with reagents such as halogens or hydrogen halides.
Cyclization: The compound can undergo cyclization reactions to form aromatic compounds, such as benzene derivatives, under specific conditions
Applications De Recherche Scientifique
Organic Synthesis
1,3-Hexadien-5-yne serves as a crucial building block in organic synthesis. Its reactive double and triple bonds allow it to participate in a variety of chemical reactions, facilitating the formation of more complex organic molecules.
Key Reactions:
- Oxidation: The compound can be oxidized using agents like potassium permanganate or ozone to yield various products.
- Reduction: It can be reduced to form alkenes or alkanes using hydrogen gas in the presence of catalysts such as palladium.
- Substitution: The triple bond can undergo substitution reactions with halogens or hydrogen halides.
- Cyclization: Under specific conditions, it can cyclize to form aromatic compounds.
Materials Science
In materials science, this compound is utilized in the development of new materials, particularly polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties.
Applications in Polymer Chemistry:
- Polymerization: The compound can be polymerized to produce new polymeric materials with tailored mechanical and thermal properties.
- Coating Formulations: It is used in formulating coatings that require enhanced durability and chemical resistance.
Chemical Research
This compound is extensively studied for its reactivity and potential applications in developing new synthetic methodologies. Its role as an intermediate in various reactions makes it a subject of interest in the exploration of reaction mechanisms.
Case Studies:
-
Formation of Benzene:
- A notable study explored the gas-phase synthetic pathways to benzene and benzonitrile involving this compound. Researchers investigated the reaction pathways leading to benzene formation through isotopic and isomer-specific rotational spectroscopy .
- Another study demonstrated that the pyrolysis of this compound could yield benzene under controlled conditions .
- Interstellar Chemistry:
Mécanisme D'action
The mechanism of action of 1,3-Hexadien-5-yne in chemical reactions involves the interaction of its double and triple bonds with various reagents. The compound’s reactivity is influenced by the electron density around these bonds, which can be manipulated through the use of catalysts and specific reaction conditions. The molecular targets and pathways involved in its reactions depend on the type of reaction being carried out, such as oxidation, reduction, or cyclization .
Comparaison Avec Des Composés Similaires
1,3-Hexadien-5-yne can be compared to other similar compounds, such as:
1,5-Hexadien-3-yne: This compound has a similar structure but differs in the position of the double and triple bonds.
Cyclohexa-1,3-diene: This compound contains only double bonds and lacks the triple bond present in this compound.
Butadienylacetylene: This compound is another example of a molecule with both double and triple bonds but has a different arrangement of these bonds
Propriétés
Numéro CAS |
10420-90-3 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
(3E)-hexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2/b6-5+ |
Clé InChI |
OGWJYLKDZYZYBA-AATRIKPKSA-N |
SMILES |
C=CC=CC#C |
SMILES isomérique |
C=C/C=C/C#C |
SMILES canonique |
C=CC=CC#C |
Point d'ébullition |
83.5 °C |
melting_point |
-81.0 °C |
Synonymes |
1,3-Hexadien-5-yne. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















